molecular formula C11H10BrNO2 B1417099 Methyl 2-bromo-6-cyano-3-methylphenylacetate CAS No. 1807082-16-1

Methyl 2-bromo-6-cyano-3-methylphenylacetate

Cat. No.: B1417099
CAS No.: 1807082-16-1
M. Wt: 268.11 g/mol
InChI Key: ZDPFCSXACAVPPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-bromo-6-cyano-3-methylphenylacetate is a chemical compound with diverse applications in scientific research. Its unique structure enables it to be utilized for synthesizing pharmaceutical intermediates and studying organic reactions. This compound is known for its versatility in various chemical processes and its potential in the development of new materials and drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-bromo-6-cyano-3-methylphenylacetate typically involves the bromination of 2-cyano-3-methylphenylacetic acid followed by esterification. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the esterification is carried out using methanol in the presence of a strong acid catalyst such as sulfuric acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions helps in scaling up the production while maintaining consistency and quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-6-cyano-3-methylphenylacetate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents like dimethylformamide (DMF).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

Major Products Formed

    Substitution: Formation of compounds like 2-azido-6-cyano-3-methylphenylacetate.

    Reduction: Formation of 2-amino-6-cyano-3-methylphenylacetate.

    Oxidation: Formation of 2-bromo-6-cyano-3-methylbenzoic acid.

Scientific Research Applications

Methyl 2-bromo-6-cyano-3-methylphenylacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceutical compounds.

    Biology: Studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients (APIs).

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-bromo-6-cyano-3-methylphenylacetate involves its interaction with specific molecular targets and pathways. The bromine atom and cyano group play crucial roles in its reactivity and interactions with other molecules. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds. Additionally, its cyano group can participate in hydrogen bonding and other non-covalent interactions, influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-bromo-6-cyano-3-ethylphenylacetate
  • Methyl 2-chloro-6-cyano-3-methylphenylacetate
  • Methyl 2-bromo-6-cyano-3-methylbenzoate

Uniqueness

Methyl 2-bromo-6-cyano-3-methylphenylacetate is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties. The presence of both bromine and cyano groups allows for a wide range of chemical transformations, making it a valuable compound in synthetic chemistry and pharmaceutical research.

Properties

IUPAC Name

methyl 2-(2-bromo-6-cyano-3-methylphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2/c1-7-3-4-8(6-13)9(11(7)12)5-10(14)15-2/h3-4H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDPFCSXACAVPPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C#N)CC(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-bromo-6-cyano-3-methylphenylacetate
Reactant of Route 2
Reactant of Route 2
Methyl 2-bromo-6-cyano-3-methylphenylacetate
Reactant of Route 3
Reactant of Route 3
Methyl 2-bromo-6-cyano-3-methylphenylacetate
Reactant of Route 4
Reactant of Route 4
Methyl 2-bromo-6-cyano-3-methylphenylacetate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Methyl 2-bromo-6-cyano-3-methylphenylacetate
Reactant of Route 6
Reactant of Route 6
Methyl 2-bromo-6-cyano-3-methylphenylacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.